N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Glucocorticoid Receptor SGRM Transrepression

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS 942005-97-2) is a synthetic small molecule (MW 268.33, formula C₁₂H₁₆N₂O₃S) belonging to the N-acyl-6-sulfonamide-tetrahydroquinoline class. This scaffold has been systematically explored as a platform for non-steroidal selective glucocorticoid receptor modulators (SGRMs), which aim to dissociate anti-inflammatory transrepression from adverse effect‑linked transactivation.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33
CAS No. 942005-97-2
Cat. No. B2614576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
CAS942005-97-2
Molecular FormulaC12H16N2O3S
Molecular Weight268.33
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C
InChIInChI=1S/C12H16N2O3S/c1-9(15)14-7-3-4-10-8-11(5-6-12(10)14)13-18(2,16)17/h5-6,8,13H,3-4,7H2,1-2H3
InChIKeyMUALPSGVNSIFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS 942005-97-2): Structural Baseline for Tetrahydroquinoline Sulfonamide SGRMs


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS 942005-97-2) is a synthetic small molecule (MW 268.33, formula C₁₂H₁₆N₂O₃S) belonging to the N-acyl-6-sulfonamide-tetrahydroquinoline class . This scaffold has been systematically explored as a platform for non-steroidal selective glucocorticoid receptor modulators (SGRMs), which aim to dissociate anti-inflammatory transrepression from adverse effect‑linked transactivation [1]. While the compound itself lacks publicly reported bioactivity data, its minimal N-acetyl and methanesulfonamide substituents define the simplest functional baseline within a 62‑compound optimization campaign that ultimately yielded the advanced lead B53 (NF‑κB IC₅₀ = 0.009 µM) [1]. As a commercially available building block (98% purity) , this compound serves as a structurally defined entry point for SAR exploration and a potential negative-control probe for target‑engagement studies.

Why N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide Cannot Be Interchanged with Other Tetrahydroquinoline Sulfonamides


The N-acyl-6-sulfonamide-tetrahydroquinoline chemotype exhibits steep structure–activity relationships (SAR) where even modest side-chain modifications produce order‑of‑magnitude potency shifts and alter the transrepression/transactivation dissociation ratio [1]. In the systematic optimization of 62 derivatives, the N‑acyl group (e.g., acetyl vs. benzoyl vs. furan‑2‑carbonyl) and the sulfonamide substituent (e.g., methanesulfonamide vs. substituted arylsulfonamide) jointly dictated glucocorticoid receptor (GR) binding conformation and functional selectivity [1]. Generic substitution of one derivative for another without matched analytical validation therefore carries a high risk of introducing uncharacterized pharmacology, confounding experimental interpretation, and invalidating cross‑study comparisons. The specific CAS‑defined identity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (942005-97-2) is the minimum requirement for experimental reproducibility when this exact scaffold configuration is called for.

Quantitative Differentiation Evidence for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (942005-97-2)


Functional SGRM Activity: Absence of Reported Data vs. the Advanced Lead B53

In the primary medicinal chemistry publication that defines this scaffold class, the advanced lead B53 demonstrated potent NF‑κB transrepression (IC₅₀ = 0.009 ± 0.001 µM) comparable to dexamethasone (IC₅₀ = 0.005 ± 0.001 µM), with no detectable transactivation activity [1]. The structurally simpler N‑acetyl methanesulfonamide derivative (CAS 942005‑97‑2) was not among the compounds for which individual bioactivity data were publicly disclosed in this 62‑compound SAR campaign [1]. This data asymmetry is itself a key differentiator: the compound represents the minimal N‑acetyl, minimal sulfonamide baseline from which potency‑enhancing substitutions (e.g., benzoyl at N‑1, 5‑chloro‑2‑methoxy‑4‑methylbenzenesulfonamide at C‑6 in B53) were elaborated, making it a defined negative‑control candidate or a starting scaffold for novel derivatization [1].

Glucocorticoid Receptor SGRM Transrepression NF-κB Structure-Activity Relationship

Structural Minimalism and Synthetic Accessibility vs. Advanced Lead B53

The target compound (C₁₂H₁₆N₂O₃S, MW = 268.33 g mol⁻¹) embodies the structurally simplest combination of N‑acyl and C‑6 sulfonamide groups in this scaffold series. By contrast, the optimized lead B53 (C₂₄H₂₃ClN₂O₄S, MW = 470.97 g mol⁻¹) carries a benzoyl group at N‑1 and a 5‑chloro‑2‑methoxy‑4‑methylbenzenesulfonamide at C‑6, representing a substantial increase in molecular weight, halogen content, and synthetic complexity. This ~75% larger molecular size of B53 translates into greater synthetic step count, higher cost of goods, and more complex analytical characterization, whereas the target compound is commercially available at 98% purity with routine QC (NMR, HPLC, GC) . For laboratories conducting initial scaffold profiling or method development, the structurally minimal compound offers superior accessibility.

Synthetic Tractability Molecular Complexity SAR Probe Design Building Block

Selectivity Profiling Status: Absence of GR‑vs‑AR/MR/PR Data vs. the Follow‑up Lead D8

The follow‑up 2026 study demonstrated that the advanced lead D8 (derived from B53 via carbonyl migration) exhibits significantly higher specificity for GR over androgen receptor (AR), mineralocorticoid receptor (MR), and progesterone receptor (PR) [1]. No analogous nuclear receptor selectivity panel data have been reported for the N‑acetyl methanesulfonamide derivative (942005‑97‑2). In the absence of these data, the target compound cannot be assumed to possess GR selectivity comparable to D8. This gap explicitly positions the compound as a probe for de novo selectivity profiling rather than a pre‑qualified selective SGRM tool.

Nuclear Receptor Selectivity GR Selectivity Off-target Profiling Androgen Receptor Mineralocorticoid Receptor

Biological Target Annotation: SGRM Class Assignment by Scaffold Identity

The N‑acetyl‑6‑sulfonamide‑tetrahydroquinoline core is explicitly described in the primary literature as a novel non‑steroidal SGRM scaffold, with 62 derivatives designed, synthesized, and evaluated for GR‑mediated transrepression and transactivation [1]. While individual data points for the N‑acetyl methanesulfonamide derivative were not disclosed, its structural inclusion within this 62‑compound campaign establishes it as a bona fide member of the SGRM chemotype. This stands in contrast to tetrahydroquinoline sulfonamides developed for unrelated targets such as RORγ, γ‑secretase, or opioid receptors [2][3][4]. Procurement of this compound therefore ensures engagement with the correct target class (GR SGRM) for mechanistic studies, whereas tetrahydroquinoline sulfonamides sourced from other programs would address entirely different biological pathways.

Target Class Assignment Chemical Probe Mechanism of Action Glucocorticoid Receptor

Analytical Identity and Batch Reproducibility vs. Uncharacterized In-House Analogs

Commercially sourced N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS 942005‑97‑2) is supplied with batch‑specific QC documentation including NMR, HPLC, and GC analyses at a certified purity of 98% . This level of analytical characterization directly addresses the reproducibility crisis in chemical biology, where in‑house synthesized analogs without rigorous QC can confound bioassay results. By contrast, in‑house prepared tetrahydroquinoline sulfonamide analogs typically lack third‑party verified purity certification and may contain regioisomeric impurities (e.g., 7‑sulfonamide vs. 6‑sulfonamide) that are undetectable by LCMS alone [1]. The availability of authenticated reference material ensures inter‑laboratory reproducibility and regulatory‑grade documentation for patent filings or IND‑enabling studies.

Quality Control Batch Reproducibility Analytical Characterization Procurement Specification NMR HPLC

Metabolic Stability: Absence of Data vs. the Documented Liability of B53

The 2026 follow‑up study explicitly identifies poor metabolic stability as a key liability of the first‑generation lead B53, motivating the carbonyl migration strategy that yielded the improved analog D8 [1]. The N‑acetyl methanesulfonamide derivative (942005‑97‑2), bearing the smaller N‑acetyl and methanesulfonamide groups, represents a structurally distinct metabolic starting point: the absence of the benzoyl group eliminates a major site of oxidative metabolism (aromatic hydroxylation), and the methanesulfonamide lacks the O‑demethylation liability present in B53's 2‑methoxy substituent [1][2]. However, no experimental metabolic stability data (e.g., human or mouse liver microsome t₁/₂, intrinsic clearance) have been publicly reported for 942005‑97‑2. This positions the compound as a candidate for comparative ADME profiling to determine whether structural simplification translates into improved metabolic stability.

Metabolic Stability ADME Liver Microsomes Drug Likeness Lead Optimization

Optimal Research and Industrial Application Scenarios for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (942005-97-2)


Minimalist SAR Probe for De Novo SGRM Scaffold Exploration

Researchers initiating a novel SGRM program can procure 942005‑97‑2 as the structurally simplest N‑acyl‑6‑sulfonamide‑tetrahydroquinoline baseline. Its N‑acetyl and methanesulfonamide groups define the minimal pharmacophore, enabling systematic modular elaboration (e.g., acyl group variation, sulfonamide substitution) with a clean SAR starting point. The compound's 98% commercial purity with full QC documentation ensures that observed bioactivity is attributable to the intended structure rather than impurities [1][2].

Defined Negative Control for GR Transrepression Assays

In NF‑κB reporter gene assays using HEK293T cells, 942005‑97‑2 can serve as a structurally matched negative control alongside the potent SGRM B53 (IC₅₀ = 0.009 µM) and the clinical comparator dexamethasone (IC₅₀ = 0.005 µM) [1]. The absence of reported transrepression activity for the minimal N‑acetyl methanesulfonamide scaffold makes it a suitable baseline for quantifying the potency gain conferred by specific structural modifications, provided that in‑house profiling confirms the lack of intrinsic activity under the assay conditions used.

Synthetic Intermediate for Diversified Tetrahydroquinoline Libraries

The N‑acetyl‑protected 6‑amino‑tetrahydroquinoline core can serve as a versatile synthetic intermediate. Selective deprotection of the acetyl group enables N‑functionalization with diverse acyl, alkyl, or sulfonyl groups, while the 6‑methanesulfonamide can be further derivatized or used as a directing group for C–H functionalization. The commercial availability of 942005‑97‑2 at 98% purity eliminates the need for in‑house synthesis of this common intermediate, accelerating library production for high‑throughput screening [1].

Comparative ADME Baseline for Tetrahydroquinoline SGRM Optimization

Given the documented poor metabolic stability of the first‑generation lead B53 [1], 942005‑97‑2 can serve as a structurally simplified comparator in liver microsome or hepatocyte stability assays. The absence of the labile benzoyl and 2‑methoxy groups that contribute to B53's metabolic clearance allows researchers to determine whether the minimal scaffold intrinsically possesses superior stability, providing a benchmark against which the metabolic cost of potency‑enhancing substitutions can be measured.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.